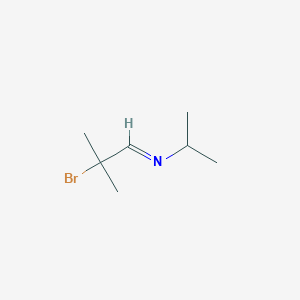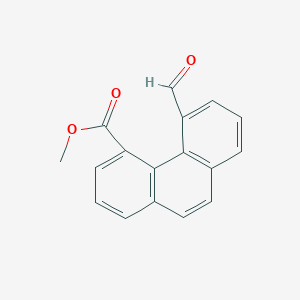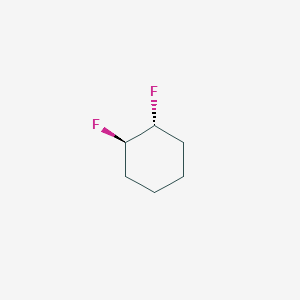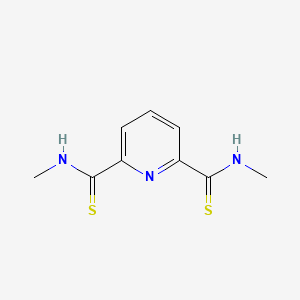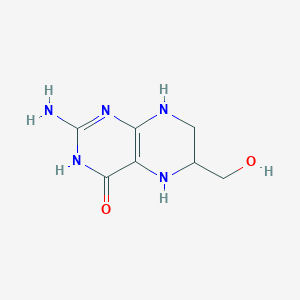
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone is a synthetic organic compound that features both an imidazole ring and a nitrophenyl group. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in catalysis.
Materials Science: The nitrophenyl group can impart unique electronic properties, making the compound useful in the development of advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: Similar compounds have shown antimicrobial properties, making this compound a candidate for further study.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The nitrophenyl group could interact with specific molecular targets, while the imidazole ring might participate in hydrogen bonding or coordination with metal ions.
類似化合物との比較
Similar Compounds
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone: Lacks the nitro group, which may result in different electronic properties and reactivity.
1-(4-nitrophenyl)-2-(1H-imidazol-2-ylthio)ethanone: Similar structure but with variations in the positioning of functional groups.
Uniqueness
The presence of both the imidazole ring and the nitrophenyl group in 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone makes it unique, potentially offering a combination of biological activity and electronic properties not found in other compounds.
特性
CAS番号 |
36065-80-2 |
|---|---|
分子式 |
C11H11N3O3S |
分子量 |
265.29 g/mol |
IUPAC名 |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11N3O3S/c15-10(7-18-11-12-5-6-13-11)8-1-3-9(4-2-8)14(16)17/h1-4H,5-7H2,(H,12,13) |
InChIキー |
SFYBVYGDWXFMAJ-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



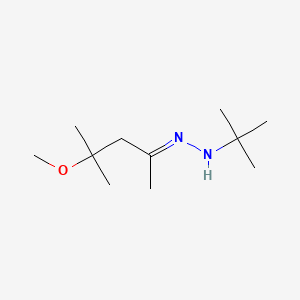
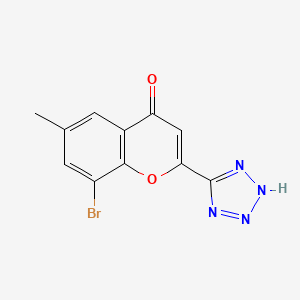
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![1-Chloro-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14676765.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
